molecular formula C6H8N2O2S B3269181 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid CAS No. 50382-43-9

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid

Cat. No.: B3269181
CAS No.: 50382-43-9
M. Wt: 172.21 g/mol
InChI Key: HEZKOJWSXGFURN-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid (CAS: 50382-43-9) is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 4-position and an amino-acetic acid moiety at the 2-position. Its molecular formula is C₆H₈N₂O₂S, with a molecular weight of 172.20 g/mol .

Properties

IUPAC Name

2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-5(11-2-8-3)4(7)6(9)10/h2,4H,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZKOJWSXGFURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50382-43-9
Record name 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid typically involves the reaction of 2-aminothiazole with various reagents. One common method includes the reaction of 2-aminothiazole with chloroacetic acid under basic conditions to yield the desired product . The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid, have shown promising antimicrobial properties. These compounds are effective against various bacterial strains and fungi.

Case Study: Antibacterial Activity
A study demonstrated that derivatives of thiazole exhibited significant activity against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents on the phenyl ring enhanced antibacterial efficacy. Compounds with a thiazole moiety showed minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating their potential as effective antibacterial agents .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)Activity
2-Amino-2-(4-methylthiazol)S. aureus32Effective
2-Amino-2-(4-methylthiazol)E. coli64Moderate
Thiazole derivative AC. albicans42Effective

Anticancer Properties

The anticancer potential of thiazole derivatives has been extensively studied, particularly in relation to various cancer cell lines.

Case Study: Anticancer Screening
Recent research highlighted the synthesis of thiazole-based compounds that exhibited cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The synthesized compounds demonstrated IC50 values significantly lower than standard chemotherapeutic agents like cisplatin and harmine, indicating their potential as novel anticancer drugs .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Comparison Drug
Thiazole derivative BHepG210Cisplatin (20 µM)
Thiazole derivative CHCT11615Harmine (25 µM)
2-Amino-2-(4-methylthiazol)K5628-

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored, with some compounds showing significant efficacy in preclinical models.

Case Study: Efficacy in Animal Models
A study evaluated the anticonvulsant effects of various thiazole derivatives in a mouse model induced by pentylenetetrazol (PTZ). The compound displayed a median effective dose (ED50) significantly lower than that of conventional anticonvulsants like ethosuximide, suggesting its potential as a safer alternative for seizure management .

Table 3: Anticonvulsant Efficacy of Thiazole Derivatives

Compound NameModelED50 (mg/kg)Reference Drug
Thiazole derivative DPTZ-induced seizures15Ethosuximide (100 mg/kg)
Thiazole derivative EMES model12Sodium Valproate (50 mg/kg)

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound 50382-43-9 C₆H₈N₂O₂S 172.20 Amino-acetic acid substituent, 4-methyl-thiazole Polar due to carboxylic acid; potential for hydrogen bonding
2-(4-Methyl-1,3-thiazol-5-yl)acetic acid 5255-33-4 C₆H₇NO₂S 157.19 Lacks amino group; acetic acid directly attached to thiazole Less polar than amino analog; toxicological data not thoroughly investigated
Ibotenic Acid 2552-55-8 C₅H₆N₂O₄ 158.11 Isoxazole ring (N-O) instead of thiazole; amino-acetic acid Neurotoxic; acts as a glutamate receptor agonist
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid 859482-70-5 C₁₁H₉NO₂S 219.26 Phenyl substituent on thiazole Increased lipophilicity; potential for π-π interactions in drug binding
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone 30748-47-1 C₆H₈N₂OS 156.20 Acetyl group replaces carboxylic acid Ketone functionality reduces solubility; reactivity toward nucleophiles
2-[2-[(5-Cyano-2-fluorophenyl)methylsulfanyl]-4-methyl-1,3-thiazol-5-yl]acetic acid N/A C₁₄H₁₁FN₂O₂S₂ 322.38 Fluorophenyl and cyano substituents; sulfanyl linker Enhanced electronic effects; potential metabolic stability due to fluorine
2-(4-Hydroxy-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)acetic acid 6628-19-9 C₅H₅NO₄S 175.16 Hydroxy and oxo groups on dihydrothiazole Increased acidity; potential for chelation or metal binding

Functional Group Analysis

  • Amino vs. Acetyl Substitution: The presence of an amino group in the target compound (vs. acetyl in 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone) enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility .
  • Thiazole vs. Isoxazole : Replacing the thiazole’s sulfur with oxygen (as in ibotenic acid’s isoxazole) alters electronic properties and biological activity—ibotenic acid is neurotoxic, whereas thiazole derivatives may exhibit varied receptor interactions .
  • Phenyl vs.

Biological Activity

Overview

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid, a compound belonging to the thiazole family, exhibits diverse biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Thiazole derivatives, including this compound, are known for their potential in various therapeutic applications such as antimicrobial, antifungal, antiviral, and anticancer activities.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. The thiazole ring's electrophilic and nucleophilic properties allow it to engage in various biochemical reactions:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Cell Signaling Modulation : It influences cellular signaling pathways and gene expression through interactions with transcription factors.
  • Cytotoxicity : Studies demonstrate significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activities

The compound exhibits a range of biological activities which can be categorized as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives possess substantial antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest its potential as an antibacterial and antifungal agent.

Anticancer Properties

In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines. The cytotoxicity was measured using assays such as the MTS test, revealing a drop in viability rates below 6.79% for certain cancer cells . This suggests that the compound may act as a potent anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties are linked to the inhibition of specific enzymes involved in inflammatory processes. This mechanism may provide therapeutic benefits in conditions characterized by inflammation.

Neuroprotective Effects

Emerging studies indicate that thiazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems. This activity opens avenues for research into treatments for neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Candida albicans with MIC values ranging from 32–42 μg/mL .
Study 2CytotoxicityShowed over 90% reduction in viability of cancer cell lines treated with varying concentrations of the compound .
Study 3Anti-inflammatory EffectsInhibited COX enzymes leading to reduced inflammatory markers in vitro.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is slightly soluble in water but shows better solubility in organic solvents. This property is crucial for its bioavailability and therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for 2-amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid?

Methodological Answer: A common approach involves refluxing precursors like 2-aminothiazol-4(5H)-one with sodium acetate and a carbonyl-containing compound (e.g., indole-2-carboxylic acid derivatives) in acetic acid for 3–5 hours. The product is purified via recrystallization using DMF/acetic acid mixtures . For analogs, substituents on the thiazole ring can be introduced via alkylation or condensation reactions under microwave-assisted conditions to enhance yield and reduce reaction time .

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer:

  • Spectroscopic Techniques : Use 1H^1H-NMR and 13C^{13}C-NMR to verify backbone structure and substituent positions. IR spectroscopy confirms functional groups (e.g., NH2_2, COOH).
  • Chromatography : HPLC-DAD with a C18 column (mobile phase: acetonitrile/0.1% phosphoric acid, 70:30 v/v) ensures purity (>95%) and quantifies residual solvents .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to validate stoichiometry .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its zwitterionic nature. Solubility can be enhanced via salt formation (e.g., potassium salts of thiazoleacetic acid derivatives) . For solubility testing, prepare saturated solutions in target solvents at 25°C and quantify via UV-Vis spectroscopy at λ = 254 nm .

Advanced Research Questions

Q. How can HPLC methods be optimized for quantifying this compound in biological matrices?

Methodological Answer:

  • Column : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm).
  • Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B), starting at 10% B to 90% B over 15 minutes.
  • Detection : DAD at 220 nm for maximum sensitivity. Validate the method for linearity (R2^2 > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Q. How can researchers assess the compound’s biological activity against microbial targets?

Methodological Answer:

  • Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and test concentrations from 0.5–128 µg/mL .
  • Mechanistic Studies : Use fluorescence-based assays to evaluate interference with bacterial membrane integrity or enzyme inhibition (e.g., dihydrofolate reductase) .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Contradictions may arise from variations in substituent positioning or stereochemistry. For example:

  • Substituent Effects : Compare activity of 4-methyl vs. 5-methyl thiazole derivatives. Methyl groups at the 4-position enhance lipophilicity and membrane penetration .
  • Stereochemical Analysis : Use chiral HPLC to isolate enantiomers and test their individual bioactivity. Report IC50_{50} values for each isomer .

Q. What strategies are used to design structural analogs with improved pharmacokinetics?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the acetic acid moiety with sulfonamide or phosphonate groups to enhance metabolic stability .
  • Prodrug Design : Synthesize ester derivatives (e.g., 2-(4-methylthiazol-5-yl)ethyl butyrate) to improve oral bioavailability. Hydrolyze in vivo via esterases to release the active compound .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC; >90% purity indicates room-temperature stability for 2 years .
  • Photostability : Expose to UV light (320–400 nm) for 48 hours. Use amber glass vials to prevent photodegradation .

Q. How can structure-activity relationship (SAR) studies guide optimization?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the thiazole 2-position to enhance target binding (e.g., PPARδ agonists) .
  • Side Chain Variations : Replace acetic acid with longer alkyl chains (e.g., propanoic acid) to modulate LogP and blood-brain barrier penetration .

Q. What analytical methods identify metabolites of this compound in vivo?

Methodological Answer:

  • LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode. Fragment ions at m/z 213 (parent) and m/z 169 (degradation product) indicate hepatic oxidation .
  • Microsomal Assays : Incubate with rat liver microsomes and NADPH. Quench with acetonitrile, extract metabolites, and compare retention times to synthetic standards .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Reactant of Route 2
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid

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